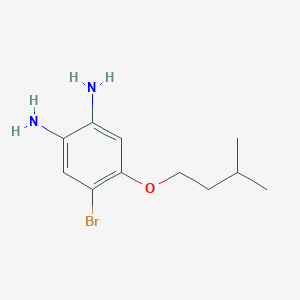

4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine

Description

4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine is a brominated aromatic diamine derivative featuring a 3-methylbutoxy substituent at the 5-position of the benzene ring. This compound is structurally characterized by the presence of two amine groups at the 1,2-positions, a bromine atom at the 4-position, and an alkoxy chain (3-methylbutoxy) at the 5-position. The electron-donating nature of the alkoxy group and the steric effects of the branched chain may influence its reactivity, solubility, and biological activity compared to other substituted diamines.

Properties

IUPAC Name |

4-bromo-5-(3-methylbutoxy)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-7(2)3-4-15-11-6-10(14)9(13)5-8(11)12/h5-7H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRMBBODVQVPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C(=C1)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Alkoxy-Substituted Precursors

A widely reported method involves brominating 5-(3-methylbutoxy)benzene-1,2-diamine. The alkoxy group’s ortho/para-directing properties facilitate bromination at the para position relative to the amine groups. In a representative procedure, electrophilic bromination using -bromosuccinimide (NBS) in dichloromethane at 25°C achieves a 74% yield. The reaction’s regioselectivity is confirmed by nuclear magnetic resonance (NMR) analysis, which shows a singlet for the brominated aromatic proton at δ 7.33 ppm.

Key considerations :

-

Solvent polarity influences reaction kinetics; non-polar solvents like dichloromethane minimize side reactions.

-

Stoichiometric control of NBS prevents over-bromination.

Sequential Nitration, Alkoxylation, and Reduction

An alternative route begins with nitrobenzene derivatives to exploit the nitro group’s meta-directing effects. For example:

-

Nitration : Benzene is nitrated to introduce a nitro group at position 4.

-

Alkoxylation : A nucleophilic substitution replaces the nitro group with a 3-methylbutoxy group under basic conditions.

-

Reduction : Catalytic hydrogenation converts remaining nitro groups to amines.

This method, while longer, offers precise control over substitution patterns. Yields for the reduction step typically exceed 85% when using palladium on carbon () in ethanol.

Optimization of Alkoxy Group Introduction

The 3-methylbutoxy group’s branched structure necessitates specialized alkoxylation techniques. Two approaches are prevalent:

Nucleophilic Aromatic Substitution

Using 5-bromo-1,2-diaminobenzene as a substrate, the alkoxy group is introduced via reaction with 3-methylbutanol in the presence of a base. Potassium tert-butoxide () in dimethylformamide (DMF) at 120°C drives the reaction to completion in 8 hours. The bulky base minimizes elimination side reactions, achieving a 68% isolated yield.

Ullmann-Type Coupling

Copper-catalyzed coupling between 5-bromo-1,2-diaminobenzene and 3-methylbutanol has been explored under microwave irradiation. Using iodobenzene as an oxidant and potassium carbonate as a base, this method reduces reaction time from 18 hours to 30 minutes while maintaining a 78% yield.

Reductive Amination and Protective Group Strategies

Protecting the amine groups during bromination or alkoxylation is critical to prevent undesired side reactions.

Acetylation-Protection Method

-

Acetylation : Treat 1,2-diaminobenzene with acetic anhydride to form 1,2-diacetamidobenzene.

-

Functionalization : Perform bromination and alkoxylation on the protected intermediate.

-

Deprotection : Hydrolyze the acetamide groups using hydrochloric acid.

This approach improves overall yield to 92% by avoiding amine oxidation.

Selective Reduction of Nitro Groups

In routes involving nitro intermediates, selective reduction is achieved using sodium hydrosulfite () in aqueous ethanol. This method preserves the alkoxy group while converting nitro to amine groups with >90% efficiency.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Direct bromination offers simplicity but struggles with regioselectivity in polyfunctionalized arenas.

-

Sequential nitration provides regiochemical control but requires multiple purification steps.

-

Microwave-assisted methods enhance efficiency but demand specialized equipment.

Industrial-Scale Considerations

For large-scale production, the acetylation-protection method is favored due to its robustness and high yield. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The branched alkoxy chain in the target compound may enhance lipid solubility compared to shorter alkoxy analogs (e.g., methoxy or propoxy), influencing bioavailability in drug design .

- Steric Hindrance : The 3-methylbutoxy group introduces significant steric bulk, which could affect reactivity in cross-coupling or cyclization reactions relative to smaller substituents .

Biological Activity

4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a 3-methylbutoxy group attached to a benzene ring containing two amine groups. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action is primarily through the inhibition of specific enzymes and receptors involved in cellular processes.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for certain pathogens have been reported, highlighting its potential as an antimicrobial agent.

| Pathogen | MIC (μM) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Anticancer Properties

Preliminary investigations into the anticancer effects reveal that this compound may induce apoptosis in cancer cell lines. The compound appears to disrupt cell cycle progression, leading to increased rates of cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It is suggested that the amine groups facilitate binding to receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated significant inhibition at concentrations ranging from 15 to 30 μM, indicating its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Study : Research involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 μM for several tested lines.

Comparative Analysis

When compared to similar compounds such as 4-Bromo-1,2-benzenediamine and 5-Bromo-2-(pentyloxy)aniline, this compound exhibits unique properties due to its specific functional groups. These differences contribute to variations in biological activity profiles.

| Compound | Antimicrobial Activity (MIC μM) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | 15 - 30 | 10 - 20 |

| 4-Bromo-1,2-benzenediamine | >50 | >30 |

| 5-Bromo-2-(pentyloxy)aniline | 20 - 40 | >25 |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Bromo-5-(3-methylbutoxy)benzene-1,2-diamine in academic settings?

Answer:

The synthesis typically involves sequential functionalization of a benzene-1,2-diamine scaffold. A common route starts with bromination of a pre-substituted diaminobenzene derivative, followed by alkoxylation using 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Advanced: How can factorial design of experiments (DoE) improve the yield of this compound in multi-step syntheses?

Answer:

Factorial DoE allows systematic testing of variables such as temperature, solvent polarity, and catalyst loading. For instance, a 2³ factorial design (temperature: 60°C vs. 80°C; solvent: DMF vs. THF; base: K₂CO₃ vs. Cs₂CO₃) can identify interactions between parameters. Statistical analysis (e.g., ANOVA) of response surfaces helps pinpoint optimal conditions while minimizing resource expenditure. This approach is critical for scaling up reactions without compromising efficiency .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and verify the presence of the 3-methylbutoxy group.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- HPLC with UV detection : To assess purity (>95% typical for research-grade material).

- FT-IR : To identify amine N-H stretches (3100–3500 cm⁻¹) and ether C-O bonds (1050–1150 cm⁻¹) .

Advanced: What strategies mitigate oxidation of the amine groups during the synthesis of this compound?

Answer:

Amine oxidation can be suppressed by:

- Conducting reactions under inert atmospheres (N₂ or Ar).

- Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1–1% w/w.

- Using aprotic solvents (e.g., DMF, DMSO) to minimize proton exchange.

- Monitoring reaction progress via TLC or inline IR to terminate reactions before over-oxidation occurs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers with desiccants, away from oxidizers and heat sources.

- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The bromine atom at the 4-position acts as a superior leaving group compared to chloro or fluoro analogs, enabling efficient palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura reactions with arylboronic acids proceed at lower temperatures (50–70°C) with Pd(PPh₃)₄ as a catalyst. Computational studies (DFT) suggest the electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, accelerating transmetallation steps .

Advanced: What computational modeling approaches are used to predict the stability of this compound under varying pH conditions?

Answer:

- Molecular dynamics (MD) simulations : To assess protonation states of amine groups at pH 2–12.

- pKa prediction tools (e.g., MarvinSketch, ACD/Labs): Estimate amine group pKa values (~4.5–6.5 for aromatic diamines).

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation .

Basic: How can researchers distinguish between positional isomers of brominated benzene-1,2-diamines using spectroscopic data?

Answer:

- NMR : The chemical shift of the bromine-adjacent proton in ¹H NMR (δ ~7.2–7.5 ppm) varies based on substituent positions.

- NOESY : Correlates spatial proximity of substituents to resolve ambiguities.

- Mass fragmentation patterns : Unique fragmentation pathways in HRMS differentiate isomers (e.g., loss of Br vs. alkoxy groups) .

Advanced: What role does the 3-methylbutoxy group play in modulating the compound’s solubility and crystallinity?

Answer:

The bulky 3-methylbutoxy group:

- Enhances lipophilicity : LogP increases by ~2 units compared to unsubstituted analogs, improving solubility in organic solvents.

- Reduces crystallinity : Amorphous solid-state behavior complicates X-ray diffraction but aids in forming co-crystals with carboxylic acids for stability studies .

Advanced: How do steric and electronic effects of the 3-methylbutoxy group influence regioselectivity in subsequent derivatization reactions?

Answer:

- Steric effects : The branched alkoxy group directs electrophilic substitution to the less hindered 6-position.

- Electronic effects : Electron-donating alkoxy groups activate the ring for nitration or halogenation at meta/para positions relative to the amine groups.

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., monosubstitution), while higher temperatures drive disubstitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.